tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
CAS No.:
Cat. No.: VC18815598
Molecular Formula: C11H16IN3O2
Molecular Weight: 349.17 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate -](/images/structure/VC18815598.png)
Specification
Molecular Formula | C11H16IN3O2 |
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Molecular Weight | 349.17 g/mol |
IUPAC Name | tert-butyl 3-iodo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Standard InChI | InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3 |
Standard InChI Key | AKLKAZQAAKHSDE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(=NC=C2I)C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an imidazo[1,2-a]pyrazine core, a bicyclic system comprising fused imidazole and pyrazine rings. The tert-butyl carbamate group at position 7 and the iodine atom at position 3 are critical for its reactivity and pharmacological potential. The molecular formula is C₁₂H₁₆IN₃O₂, with a theoretical molecular weight of 385.18 g/mol (calculated by substituting bromine with iodine in the bromo analog’s formula ).
Key Physicochemical Parameters
Predicted properties, derived from computational models and analog data , include:
Property | Value |
---|---|
Molecular Weight | 385.18 g/mol |
LogP (iLOGP) | 2.79 (estimated) |
Water Solubility | ~0.6–2.6 mg/mL (ESOL model) |
BBB Permeability | High |
CYP Inhibition | Likely CYP1A2/CYP2C19 inhibitor |
The iodine atom enhances polarizability compared to bromine, potentially increasing binding affinity in biological systems.
Synthesis and Industrial Production
Synthetic Routes
While no published protocols explicitly describe the iodo derivative, its synthesis likely mirrors methods for brominated analogs. A plausible route involves:
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Core Formation: Constructing the dihydroimidazo[1,2-a]pyrazine scaffold via cyclization of appropriately substituted precursors.
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Iodination: Electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) under reflux in inert solvents like CCl₄ .
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Carbamate Protection: Introducing the tert-butyl carbamate group via reaction with Boc anhydride.
Example Reaction Conditions:
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Iodination: N-Iodosuccinimide (1 eq.), CCl₄, reflux, 30 minutes .
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Yield Optimization: Column chromatography or preparative HPLC for purification.
Scalability Challenges
Industrial production faces hurdles such as:
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Iodine Stability: Thermal sensitivity necessitates controlled reaction conditions.
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Cost Efficiency: Iodinating agents are costlier than bromine analogs, impacting scalability.
Comparative Analysis with Halogenated Analogs
Bromine vs. Iodine Substituents
Parameter | Bromo Analog | Iodo Analog |
---|---|---|
Molecular Weight | 302.17 g/mol | 385.18 g/mol |
Halogen Bond Strength | Moderate | Stronger (higher polarizability) |
Synthetic Cost | Lower | Higher |
Iodine’s larger atomic radius may sterically hinder interactions in some biological targets.
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